
L-759,656
概要
説明
L-759,656は、カンナビノイド受容体2型(CB2)に対する高選択性アゴニストとして知られている合成有機化合物です。これは、カンナビノイド受容体1型(CB1)に対する弱い活性のため、鎮痛作用などの他のカンナビノイドアゴニストと同様の効果を生み出す鎮痛薬ですが、鎮静作用や精神作用は最小限です。 この化合物は、カンナビノイド受容体2型に対する強い活性により、比較的強い抗炎症効果を示します .
準備方法
L-759,656の合成には、ベンゾクロメンコア構造の調製から始まるいくつかのステップが含まれます。合成経路には一般的に以下が含まれます。
ステップ1: 一連の環化反応によるベンゾクロメンコアの形成。
ステップ2: 1位へのメトキシ基の導入。
ステップ3: 3位へのジメチルヘプチル側鎖の付加。
ステップ4: 9位へのメチレン基の導入。
ステップ5: HPLCで測定した純度が98%以上の高純度製品を得るための最終精製。
This compoundの工業生産方法は広く文書化されていませんが、実験室での合成には、目的の立体化学と高収率を保証するために、反応条件を慎重に制御することが含まれます .
化学反応の分析
L-759,656は、以下を含む様々な化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化され、酸化誘導体の形成につながります。
還元: 還元反応は、メチレン基をメチル基に還元するなど、官能基を変換することができます。
置換: メトキシ基は、適切な条件下で他の官能基で置換することができます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための様々な求核剤が含まれます。 形成される主な生成物は、使用される特定の反応条件と試薬によって異なります .
4. 科学研究への応用
This compoundは、以下を含むいくつかの科学研究への応用があります。
化学: カンナビノイド受容体リガンドを含む研究における参照化合物として使用されます。
生物学: カンナビノイド受容体2型に対する選択的な活性のため、免疫細胞への影響について調査されています。
医学: カンナビノイド受容体1型アゴニストに関連する精神作用なしに、疼痛管理と炎症における潜在的な治療効果について探索されています。
科学的研究の応用
Binding Affinity and Selectivity
L-759,656 has been characterized for its binding affinity to cannabinoid receptors. Studies indicate that it exhibits a significantly higher affinity for CB2 receptors compared to CB1 receptors. For instance, this compound has a value of 11.8 nM for CB2 and 4.8 μM for CB1, resulting in a CB2/CB1 affinity ratio of approximately 406 . This selectivity is crucial as it suggests that this compound may provide therapeutic benefits with reduced psychoactive side effects typically associated with CB1 activation.
Modulation of Cellular Signaling
This compound has been shown to effectively inhibit forskolin-stimulated cyclic AMP production in CB2-transfected cells, demonstrating its role as a potent agonist . The effective concentration (EC50) for this compound in this context is reported to be 3.1 nM . In contrast, its effects on CB1-transfected cells are minimal, reinforcing its selectivity towards the CB2 receptor.
Table 1: Binding Affinity and EC50 Values
Compound | Receptor Type | (nM) | EC50 (nM) | CB2/CB1 Affinity Ratio |
---|---|---|---|---|
This compound | CB2 | 11.8 | 3.1 | 406 |
L-759,633 | CB2 | 8.1 | - | 163 |
AM630 | CB2 | 31.2 | 76.6 | 165 |
Implications in Disease Models
Research indicates that this compound may have therapeutic implications in various conditions associated with immune dysfunction and pain modulation. Its selective action on the CB2 receptor suggests potential applications in:
- Inflammatory Diseases : Due to its immunomodulatory effects, this compound could be beneficial in treating conditions such as arthritis or multiple sclerosis.
- Pain Management : The agonistic action on CB2 receptors may help alleviate chronic pain without the psychoactive effects associated with CB1 receptor activation .
- Cancer Research : There is emerging evidence suggesting that cannabinoids can influence tumor progression and immune response in cancer models. The selective nature of this compound makes it a candidate for further investigation in oncology settings .
Case Studies and Experimental Findings
A variety of studies have explored the effects of this compound in different experimental setups:
Case Study: Macrophage Chemotaxis
A study demonstrated that while this compound does not act as a chemoattractant for murine macrophages, it influences other functional responses in primary cells . This finding highlights the complexity of cannabinoid interactions within immune cells and suggests further exploration into its therapeutic potential.
Case Study: In Vivo Efficacy
In models of chemotherapy-induced nephropathy, compounds like this compound have shown promise without inducing central nervous system side effects commonly associated with other cannabinoid treatments . This underscores the importance of receptor selectivity in developing safer therapeutic agents.
Conclusion and Future Directions
This compound represents a significant advancement in cannabinoid research due to its selective action on the CB2 receptor and potential therapeutic applications across various medical fields. Future studies should focus on elucidating its mechanisms of action further and exploring its efficacy in clinical settings.
作用機序
L-759,656は、主にカンナビノイド受容体2型への作用を通じて効果を発揮します。この受容体に高親和性で結合し、アデニル酸シクラーゼの阻害と環状アデノシン一リン酸(cAMP)レベルの低下につながります。これにより、炎症と疼痛知覚に関与する様々なシグナル伝達経路が調節されます。 この化合物は、カンナビノイド受容体1型に対する活性は弱いため、精神作用は最小限です .
類似化合物との比較
L-759,656は、以下のような他の類似化合物と比較されます。
Δ11-テトラヒドロカンナビノール: カンナビノイド受容体1型に対する強い活性のため、精神作用を有するカンナビノイド。
L-759,633: カンナビノイド受容体2型に対する別の選択的アゴニストですが、薬物動態特性が異なります。
HU-308: this compoundよりも高い選択性を示す、カンナビノイド受容体2型に対するより新しい、より選択的なアゴニスト。
This compoundの独自性は、カンナビノイド受容体2型に対する高い選択性と、カンナビノイド受容体1型に対する最小限の活性というバランスにあります。これは、精神作用のないカンナビノイド効果に焦点を当てた研究において、貴重なツールとなっています .
生物活性
L-759,656 is a synthetic cannabinoid compound primarily recognized for its selective agonistic activity at the cannabinoid receptor type 2 (CB2). This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in modulating immune responses and managing pain. The following sections detail the biological activity of this compound, including its receptor binding affinities, functional assays, and implications in various case studies.
Binding Affinity and Selectivity
This compound exhibits a pronounced selectivity for CB2 receptors over CB1 receptors. The binding affinity values are reported as follows:
Receptor Type | Value (nM) |
---|---|
CB2 | 11.8 |
CB1 | 4888 |
This results in a selectivity ratio of approximately 414-fold favoring CB2 over CB1 . Such selectivity is crucial for minimizing psychoactive side effects commonly associated with CB1 receptor activation.
Inhibition of Cyclic AMP Production
Research indicates that this compound effectively inhibits forskolin-stimulated cyclic AMP (cAMP) production in CB2-transfected cells. The effective concentration (EC50) for this inhibition is approximately 3.1 nM, highlighting its potency at the CB2 receptor . In contrast, it demonstrates minimal inhibitory effects on cAMP production in CB1-transfected cells, underscoring its selective action.
Macrophage Chemotaxis
This compound has been shown to act as a chemoattractant for macrophages. In studies assessing primary macrophage migration, this compound induced significant chemotactic responses without relying on CB2 receptor activation. This suggests that the compound may exert off-target effects that are functionally relevant .
Allosteric Modulation and Cross-Reactivity
At higher concentrations (1–10 µM), this compound can inhibit CB1 receptor activity. This phenomenon reflects potential allosteric modulation or cross-reactivity with CB1 receptors when concentrations exceed its effective range for CB2 . Such behavior necessitates careful consideration in therapeutic contexts where precise receptor targeting is desired.
Therapeutic Implications in Immune Dysfunction
Recent studies have explored the use of this compound in treating conditions associated with immune dysfunction. Its ability to selectively activate CB2 receptors positions it as a candidate for managing inflammatory diseases without the psychoactive effects linked to CB1 activation .
Skin Disorders and Inflammation
This compound's anti-inflammatory properties have implications in dermatological research. Its modulation of immune responses could be beneficial in treating skin disorders characterized by inflammation and hyperproliferation of skin cells. Further investigations into its mechanisms may reveal additional therapeutic avenues .
Structural Insights into Receptor Activation
The molecular basis of this compound's action has been elucidated through structural studies. These investigations highlight the distinct activation mechanisms of CB2 compared to CB1 receptors, providing insights into ligand-receptor interactions that could guide the design of novel cannabinoid therapeutics .
特性
IUPAC Name |
(6aR,10aR)-1-methoxy-6,6-dimethyl-9-methylidene-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O2/c1-8-9-10-11-14-25(3,4)19-16-22(27-7)24-20-15-18(2)12-13-21(20)26(5,6)28-23(24)17-19/h16-17,20-21H,2,8-15H2,1,3-7H3/t20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIIKHXAZBTGLF-NHCUHLMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC2=C(C3CC(=C)CCC3C(O2)(C)C)C(=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C)(C)C1=CC2=C([C@@H]3CC(=C)CC[C@H]3C(O2)(C)C)C(=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601336684 | |
Record name | L 759656 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601336684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174627-56-6 | |
Record name | L 759656 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601336684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。